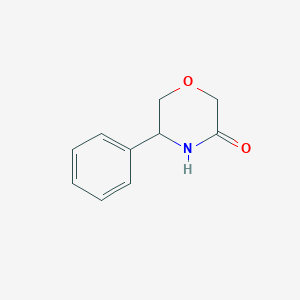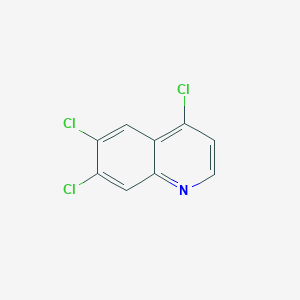
4,6,7-Trichloroquinoline
Vue d'ensemble
Description
4,6,7-Trichloroquinoline is a research chemical with the empirical formula C9H4Cl3N . It has a molecular weight of 232.49 and is usually available in solid form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringClc1cc2nccc(Cl)c2cc1Cl . This indicates that the molecule consists of a quinoline core with chlorine atoms at the 4th, 6th, and 7th positions .
Applications De Recherche Scientifique
Antimalarial Activity
4,6,7-Trichloroquinoline and its derivatives demonstrate significant antimalarial activity. Surrey and Hammer (1946) explored the effects of trichloroquinolines, noting their considerable antimalarial potential, sometimes exceeding that of quinacrine (Surrey & Hammer, 1946). In a study on hybrid 4-aminoquinolines-1,3,5-triazine, Bhat et al. (2016) synthesized derivatives by aromatic nucleophilic displacement of chlorine atoms of 2,4,6-trichloro-1,3,5-triazine, which exhibited mild to moderate antimalarial activity (Bhat et al., 2016).
Cancer Therapy
Research by Verbaanderd et al. (2017) suggests the potential of chloroquine and hydroxychloroquine, closely related to this compound, in cancer treatment. These compounds can sensitize tumor cells to various drugs, enhancing therapeutic activity (Verbaanderd et al., 2017). Solomon and Lee (2009) also highlight the use of chloroquine, a 4-aminoquinoline derivative, as a potential agent in cancer therapies, particularly when combined with conventional treatments (Solomon & Lee, 2009).
Synthesis and Chemical Characterization
Chandrasekhar et al. (2002) detailed an efficient process for preparing 4,5,7-trichloroquinoline, a related compound, highlighting its significance in agrochemical synthesis (Chandrasekhar et al., 2002).
Safety and Hazards
4,6,7-Trichloroquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . This means it is toxic if swallowed, causes serious eye damage, and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid dust formation, avoid contact with skin and eyes, and ensure adequate ventilation when handling this compound .
Orientations Futures
Mécanisme D'action
Target of Action
4,6,7-Trichloroquinoline is thought to act as a substrate for cytochrome P450 enzymes , which play a role in the metabolism of diverse compounds . Additionally, this compound is believed to function as a ligand for specific receptors, thereby influencing the activity of various enzymes and other proteins .
Mode of Action
This binding could potentially alter the conformation of these proteins, leading to changes in their activity .
Biochemical Pathways
Cytochrome P450 enzymes are involved in the metabolism of a wide variety of compounds, including drugs, toxins, and endogenous substances .
Pharmacokinetics
Given its structural similarity to other quinoline compounds, it is likely that it is well-absorbed and distributed throughout the body, metabolized by cytochrome p450 enzymes, and excreted via the kidneys .
Result of Action
Given its interaction with cytochrome p450 enzymes and specific receptors, it is likely that it influences the activity of these proteins, leading to changes in the metabolism of various compounds and potentially altering cellular signaling pathways .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its stability and activity .
Analyse Biochimique
Biochemical Properties
4,6,7-Trichloroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways and potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in oxidative stress response and metabolic regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates. This inhibition can result in increased levels of unmetabolized compounds, which may have therapeutic or toxic effects. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its breakdown, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can cause sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been identified, where doses above a certain level result in adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of this compound and its metabolites in tissues, leading to cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. It undergoes phase I metabolism, resulting in the formation of hydroxylated metabolites. These metabolites can further undergo phase II conjugation reactions, leading to the formation of glucuronides and sulfates. The interactions of this compound with these enzymes can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It has been shown to interact with organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which play a role in its cellular uptake and efflux. These interactions influence the localization and accumulation of this compound within different tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize primarily in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and energy production. The targeting of this compound to specific compartments is mediated by post-translational modifications and targeting signals that direct it to these organelles .
Propriétés
IUPAC Name |
4,6,7-trichloroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNQNRPJCCCDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589017 | |
| Record name | 4,6,7-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855763-18-7 | |
| Record name | 4,6,7-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 855763-18-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



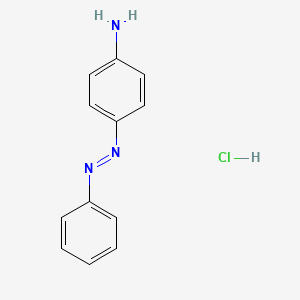
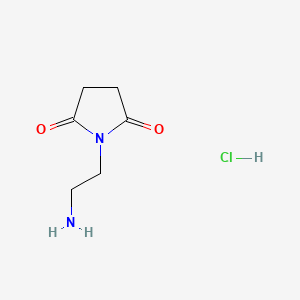


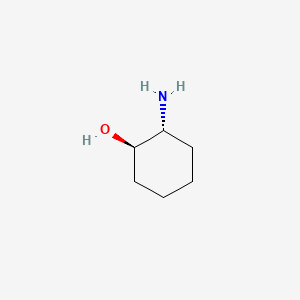
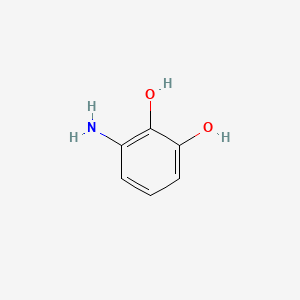
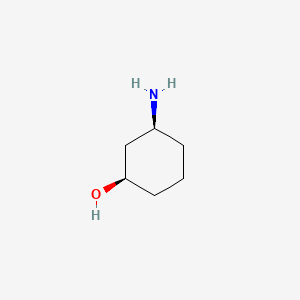
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B3021573.png)
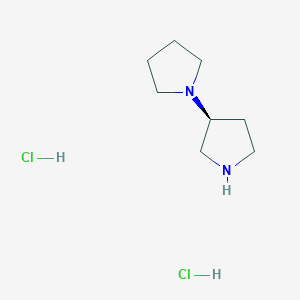

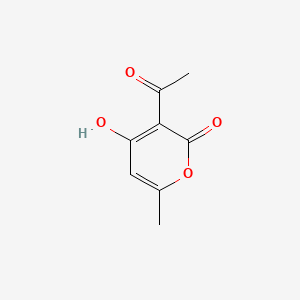
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3021577.png)
